molecular formula C21H25N3O5S2 B2819518 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923407-45-8

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2819518
CAS RN: 923407-45-8
M. Wt: 463.57
InChI Key: LLLOCKJKVSZUND-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H25N3O5S2 and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis of thiophene derivatives, including N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, demonstrated potential antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Sowmya et al., 2018).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl derivatives, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b: 5, 4-b’] difuran-2-carboxamide, were synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds showed significant cyclooxygenase-2 (COX-2) inhibitory activity, analgesic, and anti-inflammatory effects, highlighting their potential in pain and inflammation management (Abu‐Hashem et al., 2020).

Serotonin Receptor Agonists

Research on benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists demonstrated the synthesis of compounds that enhanced gastric emptying and increased the frequency of defecation, indicating their potential as novel prokinetic agents with reduced side effects due to selective 5-HT4 receptor agonism (Sonda et al., 2004).

Calcium Channel Blockers

A study on dihydropyrimidine calcium channel blockers revealed compounds with potent antihypertensive activity. These compounds, featuring a basic group attached to the dihydropyrimidine ring, demonstrated vasorelaxant activity in vitro and long-acting antihypertensive effects in vivo, suggesting their utility in hypertension management (Rovnyak et al., 1992).

properties

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-29-14-5-7-15(8-6-14)31(27,28)24-11-9-13(10-12-24)20(26)23-21-18(19(22)25)16-3-2-4-17(16)30-21/h5-8,13H,2-4,9-12H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLOCKJKVSZUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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